molecular formula C7H13NO B11729022 rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine

rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine

Cat. No.: B11729022
M. Wt: 127.18 g/mol
InChI Key: HOGOLKHCHFSFKN-RRKCRQDMSA-N
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Description

rac-[(1R,2S,4R)-7-oxabicyclo[221]heptan-2-yl]methanamine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the oxabicycloheptane ring system.

    Formation of the Bicyclic Structure: This step involves the cyclization of appropriate precursors under specific conditions to form the oxabicycloheptane ring.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To introduce the amine group efficiently.

    Purification Techniques: Such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The methanamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as:

    Oxidized Derivatives: Resulting from oxidation reactions.

    Reduced Amines: From reduction reactions.

    Substituted Amines: From substitution reactions.

Scientific Research Applications

rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine exerts its effects involves interactions with specific molecular targets. These interactions may include:

    Binding to Receptors: The compound may bind to specific receptors, influencing biological pathways.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic processes.

    Signal Transduction: The compound may modulate signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Bicyclic Amines: Such as norbornane derivatives.

    Oxabicyclo Compounds: Including other oxabicycloheptane derivatives.

Uniqueness

rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine is unique due to its specific stereochemistry and the presence of both an oxabicycloheptane ring and a methanamine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine

InChI

InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6+,7+/m0/s1

InChI Key

HOGOLKHCHFSFKN-RRKCRQDMSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@@H]1O2)CN

Canonical SMILES

C1CC2C(CC1O2)CN

Origin of Product

United States

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